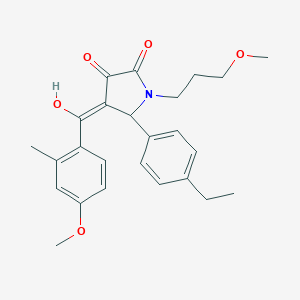
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential to interact with biological systems. In
作用機序
The mechanism of action for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is not fully understood. However, it is believed to interact with biological systems through its amine group, which can form hydrogen bonds with biological molecules. This interaction may lead to changes in the structure or function of these molecules, ultimately resulting in the observed biological activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to inhibit the growth of certain bacterial strains, suggesting a potential role as an antibiotic.
実験室実験の利点と制限
One advantage of using N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have activity against certain cancer cell lines and bacterial strains, making it a potential candidate for further development as an anticancer agent or antibiotic. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities for use in experiments.
将来の方向性
There are several future directions for research on N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine. One potential direction is further exploration of its anticancer activity, including studies on its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is further exploration of its antibiotic activity, including studies on its mechanism of action and potential use in combination with other antibiotics. Additionally, further studies on the synthesis and characterization of this compound may lead to the development of new analogs with improved activity or properties.
合成法
The synthesis method for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine involves several steps. The starting material for the synthesis is 5-chloro-2-ethoxy-3-methoxybenzaldehyde, which is reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine product. The final product is obtained in good yield and purity through column chromatography.
科学的研究の応用
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been shown to have activity against certain bacterial strains, making it a potential candidate for further development as an antibiotic.
特性
製品名 |
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC名 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-6-18-13-10(9-16-14(2,3)4)7-11(15)8-12(13)17-5/h7-8,16H,6,9H2,1-5H3 |
InChIキー |
FHIRSTXYTJYEQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)(C)C)Cl)OC |
正規SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266850.png)

![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)


![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)